molecular formula C12H19N3O2 B2971356 Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate CAS No. 1555502-25-4

Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate

Cat. No.: B2971356
CAS No.: 1555502-25-4
M. Wt: 237.303
InChI Key: MQKCZKBTBCVYSQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate” is a chemical compound with the CAS Number: 1555502-25-4 . It has a molecular weight of 237.3 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-amino-3-((2-(dimethylamino)ethyl)amino)benzoate . The InChI code is 1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 237.3 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has indicated the utility of derivatives related to Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate in the synthesis of complex heterocyclic systems, which are crucial in the development of new pharmaceutical compounds and materials. For instance, derivatives of this compound have been employed in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry due to their potential biological activities (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Antimicrobial Activity

Another study explored the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

Cytotoxic Activity

Further investigations into the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from derivatives of this compound, revealed potent inhibitory properties against various cancer cell lines. Such studies are pivotal for cancer research, offering insights into new therapeutic agents (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKCZKBTBCVYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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